molecular formula C7H10INO B1314997 Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide CAS No. 3313-51-7

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Cat. No.: B1314997
CAS No.: 3313-51-7
M. Wt: 251.06 g/mol
InChI Key: RURDJUFVNLDFOM-UHFFFAOYSA-M
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Description

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This particular compound features a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

2-(hydroxymethyl)pyridine+methyl iodidePyridinium, 2-(hydroxymethyl)-1-methyl-, iodide\text{2-(hydroxymethyl)pyridine} + \text{methyl iodide} \rightarrow \text{this compound} 2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

    Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.

    Reduction: 2-(hydroxymethyl)-1-methylpiperidine.

    Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.

Scientific Research Applications

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium salts.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 1-methyl-, iodide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Pyridinium, 2-(hydroxymethyl)-, iodide: Lacks the methyl group at the 1-position, which can affect its reactivity and solubility.

    Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties.

Uniqueness

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

(1-methylpyridin-1-ium-2-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURDJUFVNLDFOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480682
Record name Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-51-7
Record name Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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